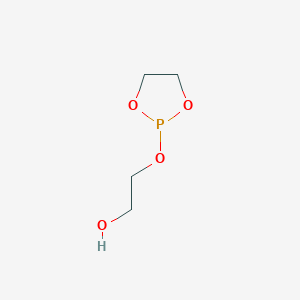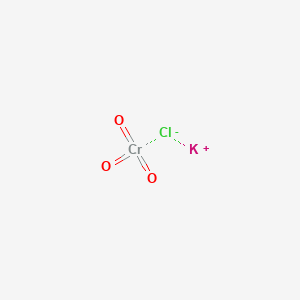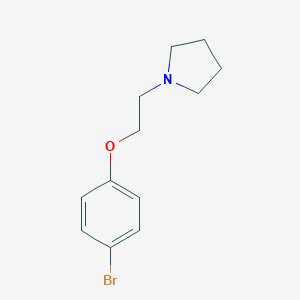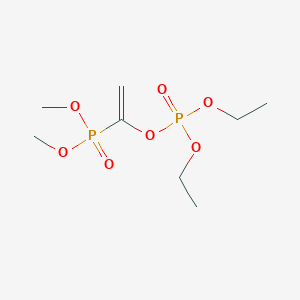
Potassium phenoxide
Overview
Description
Potassium phenoxide, also known as potassium phenolate, is an organic compound with the molecular formula C6H5OK. It is the potassium salt of phenol and is characterized by its white crystalline appearance. This compound is known for its strong nucleophilic properties and is widely used in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium phenoxide can be synthesized through the reaction of phenol with potassium hydroxide. The reaction typically involves dissolving phenol in water and adding potassium hydroxide to the solution. The mixture is then stirred at room temperature, and the water is evaporated under reduced pressure to yield this compound .
Industrial Production Methods: In industrial settings, this compound is produced by reacting phenol with potassium hydroxide in a solvent such as toluene. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Potassium phenoxide undergoes various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Sodium borohydride (NaBH4)
Substitution: Electrophiles such as halogens, nitro groups, and sulfonic acids
Major Products Formed:
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted phenols depending on the electrophile used
Scientific Research Applications
Potassium phenoxide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of potassium phenoxide involves its strong nucleophilic properties. The phenoxide ion, being electron-rich, readily attacks electrophilic centers in various substrates, leading to the formation of new chemical bonds. This nucleophilic behavior is primarily due to the resonance stabilization of the phenoxide ion, which delocalizes the negative charge over the aromatic ring .
Comparison with Similar Compounds
- Sodium phenoxide (C6H5ONa)
- Lithium phenoxide (C6H5OLi)
- Phenol (C6H5OH)
Comparison: Potassium phenoxide is similar to sodium phenoxide and lithium phenoxide in terms of its chemical structure and reactivity. this compound is often preferred in certain reactions due to its higher solubility in organic solvents and its ability to form more stable complexes with various substrates . Compared to phenol, this compound is a stronger nucleophile and is more reactive in electrophilic aromatic substitution reactions .
Properties
CAS No. |
100-67-4 |
|---|---|
Molecular Formula |
C6H6KO |
Molecular Weight |
133.21 g/mol |
IUPAC Name |
potassium;phenoxide |
InChI |
InChI=1S/C6H6O.K/c7-6-4-2-1-3-5-6;/h1-5,7H; |
InChI Key |
RKHQZMOCQHXUBC-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[O-].[K+] |
Isomeric SMILES |
C1=CC=C(C=C1)[O-].[K+] |
Canonical SMILES |
C1=CC=C(C=C1)O.[K] |
Key on ui other cas no. |
100-67-4 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[4-(Dimethylamino)phenyl]-1-(4-methylphenyl)prop-2-en-1-one](/img/structure/B93077.png)







![Sulfilimine, S,S-bis(1-methylethyl)-N-[(4-methylphenyl)sulfonyl]-](/img/structure/B93090.png)



